molecular formula C15H25BN2O2S B2590377 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester CAS No. 1356938-07-2

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester

Cat. No.: B2590377
CAS No.: 1356938-07-2
M. Wt: 308.25
InChI Key: DRJRWENMIHPXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid pinacol ester group, which is known for its stability and reactivity in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(4-Methylpiperidin-1-yl)thiazole with boronic acid pinacol ester under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the thiazole derivative is reacted with a boronic acid pinacol ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields boronic acids, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester has several scientific research applications, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Medicine: Explored for its role in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester involves its ability to participate in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group, which allows for efficient and selective reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester is unique due to its combination of a thiazole ring and a boronic ester group, which provides distinct reactivity and stability compared to other boronic esters. This uniqueness makes it particularly valuable in specific cross-coupling reactions and applications in various fields .

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O2S/c1-11-6-8-18(9-7-11)13-17-12(10-21-13)16-19-14(2,3)15(4,5)20-16/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJRWENMIHPXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.